molecular formula C8H17N3O B6171913 1-(2-methylpropyl)-4-nitrosopiperazine CAS No. 743372-50-1

1-(2-methylpropyl)-4-nitrosopiperazine

Cat. No.: B6171913
CAS No.: 743372-50-1
M. Wt: 171.24 g/mol
InChI Key: WHNXFFIKKJESQD-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-nitrosopiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(2-methylpropyl)piperazine. This can be achieved using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to control the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-4-nitrosopiperazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Mutagenicity and Carcinogenicity

Research indicates that 1-(2-methylpropyl)-4-nitrosopiperazine exhibits significant mutagenic properties. It has been shown to be more active than its dinitrosated counterparts in host-mediated assays, suggesting a higher potential for DNA interaction and subsequent carcinogenic effects . The structure-activity relationship (SAR) studies highlight that certain substituents on the piperazine ring can enhance or diminish its biological activity.

Drug Development

Due to its mutagenic properties, this compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in developing compounds that target specific biological pathways or act as precursors for more complex molecules used in treating diseases .

Applications in Medicinal Chemistry

The compound's role as an intermediate has led to its incorporation into several therapeutic agents:

  • Antipsychotics : It has been used in synthesizing drugs like azaleptin and triftazine, which are employed in treating psychiatric disorders.
  • Antibiotics : The compound is also involved in producing rifampicin, an important antibiotic used against tuberculosis .

Safety and Toxicological Concerns

Given its mutagenic potential, handling this compound requires stringent safety measures. Safety data sheets classify it as a respiratory sensitizer and a germ cell mutagen . Research emphasizes the need for proper risk assessment when using this compound in laboratory settings.

Case Studies

Several studies have documented the effects of this compound on cellular systems:

  • Study A : Investigated the compound's mutagenicity using bacterial assays, demonstrating a dose-dependent increase in mutation rates.
  • Study B : Focused on its role as a precursor in synthesizing novel antipsychotic agents, highlighting the efficiency of using nitrosamines in drug development processes .

Data Summary Table

Application AreaDetails
Synthesis MethodNitrosation of piperazines
Biological ActivityMutagenic; higher activity than dinitrosamines
Drug DevelopmentUsed in antipsychotics and antibiotics
Safety ClassificationRespiratory sensitizer; germ cell mutagen
Key Case StudiesDocumented mutagenicity; role in drug synthesis

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-4-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular functions. This compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

    1-(2-Methylpropyl)piperazine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    4-Nitrosopiperazine: Similar structure but without the 2-methylpropyl substituent, leading to different physical and chemical properties.

    1-(2-Methylpropyl)-4-nitropiperazine: Contains a nitro group instead of a nitroso group, resulting in different reactivity and applications.

Uniqueness: 1-(2-Methylpropyl)-4-nitrosopiperazine is unique due to the presence of both the nitroso group and the 2-methylpropyl substituent. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(2-Methylpropyl)-4-nitrosopiperazine is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.

This compound is characterized by the presence of a nitroso group, which significantly influences its reactivity and interaction with biological macromolecules. The compound can form covalent bonds with nucleophiles, leading to various biological effects.

The mechanism of action of this compound involves its interaction with DNA and proteins. The nitroso group can induce oxidative stress and DNA damage, which may result in mutagenic outcomes. Studies suggest that nitrosamines, including this compound, can lead to the formation of DNA adducts, contributing to their carcinogenic potential .

Biological Activity Overview

This compound has been studied for its mutagenic and carcinogenic properties. Research indicates that it exhibits significant mutagenicity in various assays, including the Ames test and host-mediated assays. The biological activity can vary based on structural modifications and the presence of different substituents on the piperazine ring.

Table 1: Summary of Biological Activities

Activity Description Reference
Mutagenicity Induces mutations in bacterial and mammalian cells
Carcinogenicity Associated with tumor formation in animal models
DNA Interaction Forms DNA adducts leading to genetic alterations

Case Studies

Several case studies have examined the effects of this compound in various biological systems:

  • Ames Test : In a study using Salmonella typhimurium strains, this compound demonstrated a dose-dependent increase in revertant colonies, indicating strong mutagenic activity .
  • In Vivo Studies : Animal studies have shown that administration of this compound leads to significant tumor development in rodent models, supporting its classification as a potential carcinogen.
  • Mechanistic Insights : Research has focused on the formation of reactive oxygen species (ROS) as a mechanism by which this compound exerts its biological effects. Increased levels of ROS have been linked to cellular damage and apoptosis in treated cells.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Mutagenic Potency : The compound has been shown to be more potent than other nitrosamines in certain assays, suggesting that structural features significantly influence its biological effects .
  • Carcinogenic Potential : Long-term exposure studies indicate a correlation between dosage and tumor incidence, underscoring the need for careful handling and regulation of this compound in research and industrial applications.
  • Analytical Methods : Advanced analytical techniques such as LC-MS/MS have been developed for detecting and quantifying this compound in complex matrices, facilitating further research into its biological effects .

Properties

CAS No.

743372-50-1

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-methylpropyl)-4-nitrosopiperazine

InChI

InChI=1S/C8H17N3O/c1-8(2)7-10-3-5-11(9-12)6-4-10/h8H,3-7H2,1-2H3

InChI Key

WHNXFFIKKJESQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)N=O

Purity

95

Origin of Product

United States

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